molecular formula C10H15NO4 B14907428 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B14907428
M. Wt: 213.23 g/mol
InChI Key: WDPNUDMOUGWYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are typically the deprotected amine derivatives .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be added to amines under basic conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions, leading to the formation of the free amine .

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:

These compounds share the common feature of having a Boc group, which provides stability under basic conditions and ease of removal under acidic conditions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-3-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)

InChI Key

WDPNUDMOUGWYLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C=C1)C(=O)O

Origin of Product

United States

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